AD 01

Angiogenesis Cell migration Endothelial cells

AD 01 is the minimal active 24-mer FKBPL domain with validated CD44-dependent anti-angiogenic activity (IC50 1 nM). Distinct from longer N-terminal constructs lacking efficacy and the 23-mer clinical candidate ALM201. Supplied as lyophilized TFA salt (MW 2703.94) for angiogenesis, BCSC, and 3D microfluidic endothelial studies. Reconstitute per vendor specifications.

Molecular Formula C115H187N33O42
Molecular Weight 2703.9 g/mol
Cat. No. B2815160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD 01
Molecular FormulaC115H187N33O42
Molecular Weight2703.9 g/mol
Structural Identifiers
InChIInChI=1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1
InChIKeyMBICTOITIIILAZ-UNWACOBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH (AD-01) Research-Grade Peptide: Technical Specifications and Procurement Overview


The compound H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH (CAS 959961-23-0, molecular formula C115H187N33O42, MW 2703.94), also designated AD-01 or QIRQQPRDPPTETLELEVSPDPAS, is a 24-amino acid synthetic peptide derived from the N-terminal domain of FK506-binding protein-like (FKBPL) [1]. It is supplied as a lyophilized powder (TFA salt, purity >95%) for in vitro research applications, with documented anti-angiogenic activity and CD44 receptor binding properties .

Why Generic Substitution Fails: The Critical Differentiation of H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH


Generic substitution within the FKBPL-derived peptide class is not scientifically valid. This specific 24-amino acid sequence was identified as the minimal active domain responsible for FKBPL's anti-angiogenic activity, distinguishing it from longer N-terminal constructs such as the 57-mer (AL-57) that demonstrate no anti-angiogenic effect in functional assays [1]. Furthermore, closely related FKBPL-derived peptides—including the 23-amino acid clinical-stage candidate ALM201—exhibit distinct molecular compositions (22–23 residues) and divergent developmental trajectories, underscoring that minor sequence variations produce substantially different functional and translational profiles [2].

Quantitative Differentiation Evidence: H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH (AD-01) vs. Comparators


AD-01 Demonstrates Nanomolar Inhibition of HMEC-1 Endothelial Cell Migration vs. Inactive FKBPL 57-mer

In a wound-healing migration assay using HMEC-1 human microvascular endothelial cells, AD-01 exhibited dose-dependent inhibition with an IC50 value of 1 nM. In contrast, the 57-amino acid N-terminal FKBPL fragment (AL-57) demonstrated no inhibitory activity at equivalent concentrations, confirming that AD-01 represents the minimal active domain required for anti-migratory function [1].

Angiogenesis Cell migration Endothelial cells

AD-01 Potently Inhibits HMEC-1 Tubule Formation at Nanomolar Concentrations

In a Matrigel-based in vitro angiogenesis assay, AD-01 inhibited HMEC-1 endothelial cell tubule formation with an IC50 value of 1 nM. This potency was comparable to recombinant full-length FKBPL protein (rFKBPL) in the same assay [1].

Angiogenesis Tubule formation Endothelial cells

AD-01 Anti-Migratory Activity Is Strictly CD44-Dependent, Defining Its Molecular Selectivity

siRNA-mediated knockdown of CD44 in HMEC-1 cells completely abrogated both AD-01 binding and its anti-migratory activity, reducing migration inhibition from approximately 40% to 0% relative to control [1]. This CD44 dependence distinguishes AD-01 from VEGF-pathway anti-angiogenic agents and confirms its unique receptor-mediated mechanism.

CD44 receptor Receptor selectivity Cancer stem cells

AD-01 Inhibits Tumor Growth in MDA-MB-231 Triple-Negative Breast Cancer Xenografts with Significant Delay in Time to Tumor Tripling

In MDA-MB-231 triple-negative breast cancer xenografts in SCID mice, daily intraperitoneal administration of AD-01 (0.3 mg/kg) produced a significant tumor growth delay. The time to tumor tripling was extended from 12 days (vehicle control) to 21 days (AD-01 treated), representing a 75% increase in time to progression [1].

Triple-negative breast cancer Tumor xenograft In vivo efficacy

AD-01 Restores Endothelial Function in Hypoxia-Induced Dysfunction Model

In a 3D microfluidics model of hypoxia-induced endothelial dysfunction, treatment with 100 nM AD-01 restored endothelial cell migration to baseline levels (p < 0.01), reversing the hypoxia-induced increase in migration observed in untreated hypoxic cells [1]. This effect was specific to hypoxia and not observed under inflammatory conditions.

Endothelial dysfunction Hypoxia Cardiovascular disease

AD-01 Exhibits 500-Fold Greater Potency Than Endostatin in Ex Vivo Angiogenesis Inhibition

In an ex vivo rat aortic ring angiogenesis assay, recombinant FKBPL (rFKBPL), from which AD-01 is derived, demonstrated approximately 500-fold greater potency than the established anti-angiogenic protein endostatin [1]. As AD-01 recapitulates the activity of rFKBPL in multiple angiogenesis assays, this provides class-level evidence of superior potency relative to a clinically benchmarked comparator.

Anti-angiogenic potency Comparative pharmacology Rat aortic ring assay

Optimal Research Applications for H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH (AD-01) Based on Validated Evidence


Preclinical Studies of CD44-Dependent Angiogenesis and Tumor Vascularization

AD-01 is optimally suited for in vitro and in vivo angiogenesis studies requiring CD44-dependent pathway interrogation. With an IC50 of 1 nM in both HMEC-1 migration and tubule formation assays, and complete activity abrogation upon CD44 knockdown, AD-01 enables precise dissection of CD44-mediated angiogenic signaling independent of VEGF-pathway confounders [1]. The compound is particularly valuable in xenograft models where CD44-positive tumor vasculature is implicated [2]. Procure lyophilized powder (TFA salt, MW 2703.94, ≥95% purity) and reconstitute according to vendor specifications for reproducible in vivo dosing at 0.3 mg/kg as established in published protocols.

Breast Cancer Stem Cell (BCSC) Self-Renewal and Differentiation Studies

Researchers investigating CD44+ breast cancer stem cell populations can utilize AD-01 as a validated tool compound that decreases pluripotency markers and promotes BCSC differentiation [1]. The compound inhibits mammosphere formation and reduces the BCSC population in vitro, with in vivo validation in MDA-MB-231 triple-negative breast cancer xenografts demonstrating significant tumor growth delay (21 days to tripling vs. 12 days vehicle control) [2]. This application scenario is supported by peer-reviewed evidence directly linking AD-01 treatment to BCSC population reduction and CD44 pathway modulation [3].

Endothelial Dysfunction and Hypoxia-Induced Vascular Pathology Models

AD-01 is uniquely validated for use in 3D microfluidics models of endothelial dysfunction, where 100 nM treatment restores hypoxia-induced hypermigration to normoxic baseline levels (p < 0.01) [1]. Unlike its application in angiogenesis inhibition, AD-01 functions as a restorative agent under hypoxic conditions, normalizing FKBPL, HIF-1α, and CD31 expression while enhancing vascular integrity proteins including collagen alpha-1(XIX) and JCAD [1]. This context-dependent functionality distinguishes AD-01 from conventional anti-angiogenic peptides and supports its procurement for cardiovascular disease research, particularly peripheral artery disease and ischemia-reperfusion models.

Strained Alkyne Bioconjugation for Theranostic Agent Development

The linear QIRQQPRDPPTETLELEVSPDPAS-OH sequence has been successfully employed as a strained alkyne substrate in continuous flow bioconjugation reactions with tetrazine and azide fluorophores for theranostic applications [1]. Inverse electron demand tetrazine cycloadditions achieved complete reaction within 5 minutes at 40°C, enabling intra-chip fluorogenic monitoring of bioconjugation progress [1]. This established synthetic utility positions AD-01 as a viable scaffold for developing fluorescence-guided surgical probes or dual therapeutic-diagnostic peptide conjugates, with reaction conditions and catalyst-free protocols already optimized and published.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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